Product packaging for 7-butoxy-2H-triazolo[4,5-d]pyrimidine(Cat. No.:CAS No. 92333-32-9)

7-butoxy-2H-triazolo[4,5-d]pyrimidine

Cat. No.: B15214339
CAS No.: 92333-32-9
M. Wt: 193.21 g/mol
InChI Key: BWEUMQHIWPXOMS-UHFFFAOYSA-N
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Description

7-Butoxy-2H-triazolo[4,5-d]pyrimidine is a chemical intermediate of significant interest in medicinal and agricultural chemistry research. Its structure is based on the triazolo[4,5-d]pyrimidine scaffold, a privileged heterocyclic system known to exhibit a wide range of biological activities. Researchers value this core structure for its versatility in designing novel compounds for various applications. In pharmaceutical research, this scaffold is a key template in the discovery of new therapeutic agents. Derivatives of triazolo[4,5-d]pyrimidine have been investigated as potent and selective inhibitors of various biological targets. For instance, similar compounds have shown promise as inhibitors of Ubiquitin Specific Peptidase 28 (USP28) for oncology research , as antagonists for the human CC chemokine receptor 7 (CCR7) for immunology and inflammation studies , and as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1) for epigenetic cancer research . The 7-butoxy substituent can be strategically utilized to modulate the compound's lipophilicity and steric properties, potentially enhancing its bioavailability and target binding affinity. In agrochemical research, the triazolo[4,5-d]pyrimidine core is recognized for its herbicidal potential. Related compounds, such as pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have demonstrated excellent herbicidal activity by functioning as acetolactate synthase (ALS) inhibitors . ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids, making it a prime target for weed management. The structural flexibility of this scaffold allows researchers to synthesize novel libraries of compounds to combat herbicide-resistant weeds. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O B15214339 7-butoxy-2H-triazolo[4,5-d]pyrimidine CAS No. 92333-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92333-32-9

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

7-butoxy-2H-triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C8H11N5O/c1-2-3-4-14-8-6-7(9-5-10-8)12-13-11-6/h5H,2-4H2,1H3,(H,9,10,11,12,13)

InChI Key

BWEUMQHIWPXOMS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=NC2=NNN=C21

Origin of Product

United States

Williamson Ether Synthesis from a 7 Hydroxy Intermediate:this Classical Method is Widely Used for Preparing Ethers. the 7 Hydroxy 2h Triazolo 4,5 D Pyrimidine Precursor is First Treated with a Base, Such As Sodium Hydroxide or Potassium Carbonate, to Deprotonate the Hydroxyl Group and Form a More Nucleophilic Alkoxide.researchgate.netthis Intermediate is then Reacted with a Butylating Agent, Typically 1 Bromobutane or 1 Iodobutane. the Reaction is Commonly Carried out in a Polar Aprotic Solvent Like Dimethylformamide Dmf at Elevated Temperatures.nih.govresearchgate.net

Advanced Synthetic Techniques and Reaction Conditions for Enhanced Yields

To improve the efficiency, yield, and environmental footprint of the synthesis, modern techniques are increasingly being applied. Microwave-assisted synthesis has emerged as a powerful tool in heterocyclic chemistry. mdpi.com Reactions conducted under microwave irradiation often proceed much faster, with cleaner reaction profiles and higher yields compared to conventional heating methods. The synthesis of triazolopyrimidine derivatives, which can involve lengthy reaction times under thermal conditions, is a prime candidate for optimization using microwave technology. mdpi.com

Solid-phase synthesis is another advanced technique that can be adapted for the preparation of libraries of triazolopyrimidine analogues. rsc.org By anchoring the starting material to a solid support, reagents and by-products can be easily washed away, simplifying the purification process and allowing for high-throughput synthesis. While not specifically documented for 7-butoxy-2H-triazolo[4,5-d]pyrimidine, the principles have been successfully applied to the synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives, demonstrating the feasibility of this approach. rsc.org

Stereochemical Control in the Synthesis of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral as the butoxy group is a simple n-butoxy chain and the core heterocyclic structure is planar. Therefore, stereochemical control is not a factor in its synthesis.

However, if chiral analogues were to be synthesized, for example, by introducing a stereocenter in the substituent, then stereochemical control would become relevant. An example would be the synthesis of a 7-(sec-butoxy)-2H-triazolo[4,5-d]pyrimidine derivative. In such a case, the synthesis could be approached in two ways:

Using a Chiral Building Block: The synthesis could start with an enantiomerically pure alcohol, such as (R)- or (S)-2-butanol. This chiral alcohol would be used in the nucleophilic substitution or Williamson ether synthesis steps described in section 2.2.3. This approach would transfer the pre-existing chirality to the final molecule.

Chiral Resolution: A racemic mixture of the final product could be synthesized and then separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

As the focus of this article is on the achiral title compound, these considerations are noted as applicable only for the synthesis of its potential chiral analogues.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of nitrogen-containing heterocyclic compounds, such as this compound and its analogues, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. rasayanjournal.co.inijpsjournal.com While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the broader strategies for creating related triazolopyrimidine structures can be extrapolated. These methodologies prioritize the use of safer solvents, alternative energy sources, and catalytic methods to enhance reaction efficiency and minimize waste. mdpi.comrsc.org

The core tenets of green chemistry focus on developing chemical products and processes that lessen or eliminate the use and generation of hazardous substances. ijpsjournal.com For the synthesis of heterocyclic compounds, this often involves a departure from traditional methods that may rely on toxic solvents and reagents, high energy consumption, and result in significant waste production. rasayanjournal.co.in Greener alternatives that are frequently employed in the synthesis of pyrimidine (B1678525) derivatives include microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysis. ijpsjournal.com

One of the key areas of focus in the green synthesis of pyrimidine-based compounds is the use of more environmentally benign solvents. Traditional solvents like dichloromethane (B109758) and benzene (B151609) are often toxic and not biodegradable. ijpsjournal.com In contrast, green solvents such as water, ethanol, and ionic liquids present safer and more sustainable options. ijpsjournal.comrasayanjournal.co.in For instance, the synthesis of pyrimidine derivatives has been successfully carried out in ethanol, which is a renewable and green solvent. nih.gov

Microwave-assisted synthesis has emerged as a transformative technique in organic chemistry, offering a rapid and energy-efficient way to drive chemical reactions. ijpsjournal.comrsc.org This method leads to faster reaction rates and higher yields compared to conventional heating. ijpsjournal.com In the context of heterocyclic synthesis, microwave irradiation has been shown to not only shorten reaction times but also improve product purity and selectivity. rasayanjournal.co.inijpsjournal.com For example, various heterocyclic compounds have been synthesized under solvent-free conditions using microwave activation, which offers economic and environmental benefits. rasayanjournal.co.in The synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems has been achieved with high yields under microwave irradiation in catalyst-free conditions, highlighting the efficiency and safety of this approach. researchgate.net

Catalysis is another cornerstone of green chemistry, playing a crucial role in the sustainable synthesis of chemicals. nih.gov The development of novel catalysts, including those based on earth-abundant metals, allows for milder reaction conditions and reduces the production of hazardous byproducts. mdpi.com For instance, a magnetic nanocatalyst has been utilized for the targeted production of chromeno-triazolopyrimidine compounds, offering advantages such as easy recovery and reusability, which in turn reduces environmental impact and production costs. jsynthchem.com This approach aligns with green chemistry principles by minimizing waste and enhancing catalytic efficiency. jsynthchem.com

Multicomponent reactions (MCRs) also represent a green synthetic strategy, allowing for the formation of complex molecules from three or more reactants in a single step. rasayanjournal.co.in This approach is characterized by high atom economy and often involves simpler purification procedures, thereby reducing waste. ijpsjournal.com The use of MCRs in the synthesis of pyrimidine derivatives has been explored as a way to overcome the negative impacts of traditional synthetic methods. rasayanjournal.co.in

While direct experimental data on the green synthesis of this compound is limited, the principles outlined above provide a framework for developing more sustainable synthetic routes. The table below illustrates a conceptual application of these green chemistry principles to the synthesis of this compound and its analogues, drawing on methodologies reported for similar heterocyclic systems.

Table 1: Conceptual Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Conventional Method Potential Green Alternative Anticipated Benefits
Safer Solvents Use of volatile organic solvents (e.g., DMF, chloroform) Water, ethanol, or ionic liquids Reduced toxicity, improved safety, and biodegradability
Energy Efficiency Conventional heating (reflux) requiring long reaction times Microwave irradiation or ultrasonic synthesis Shorter reaction times, reduced energy consumption, and potentially higher yields
Use of Catalysis Stoichiometric reagents Reusable solid acid or metal catalysts Higher reaction efficiency, easier product separation, and catalyst recyclability
Waste Prevention Multi-step synthesis with purification at each stage One-pot or multicomponent reactions Higher atom economy, reduced number of synthetic steps, and less waste generation
Renewable Feedstocks Petroleum-based starting materials Bio-based starting materials (e.g., from carbohydrates) Reduced reliance on fossil fuels and lower carbon footprint

Further research into the specific application of these green methodologies to the synthesis of this compound is necessary to fully realize the potential for a more sustainable production process. ijpsjournal.com The integration of these principles is crucial for the future of chemical synthesis in the pharmaceutical and other industries. mdpi.com

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature, chemical databases, or patent records.

Following a comprehensive and targeted search for spectroscopic and crystallographic data pertaining to "this compound," no specific experimental or theoretical characterization data was found. The search included scholarly articles, chemical compound databases, and patent filings.

The provided outline requires detailed, scientifically accurate information for various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and two-dimensional NMR (COSY, HSQC, HMBC).

Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS).

Single-Crystal X-ray Diffraction.

Without access to primary or secondary literature sources that have synthesized and characterized this specific molecule, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The generation of such an article would necessitate fabricating data, which falls outside the scope of providing factual and verifiable information.

While information exists for related triazolopyrimidine derivatives, these compounds differ in their substituent groups and/or the arrangement of atoms in their core structures. Extrapolating data from these related but distinct molecules would not be scientifically valid for "this compound."

Therefore, the requested article focusing solely on the spectroscopic and advanced structural elucidation of "this compound" cannot be produced at this time due to the absence of the necessary foundational data.

Spectroscopic and Advanced Structural Elucidation of 7 Butoxy 2h Triazolo 4,5 D Pyrimidine

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are specialized spectroscopic techniques employed to determine the absolute configuration and conformational details of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a molecule. For a molecule to be analyzed by VCD or ECD, it must be chiral, meaning it is non-superimposable on its mirror image.

The chemical structure of 7-butoxy-2H-triazolo[4,5-d]pyrimidine consists of a planar, fused bicyclic heteroaromatic core, the 2H-triazolo[4,5-d]pyrimidine ring system. This core structure is inherently achiral. The substituent at the 7-position is a butoxy group. Assuming this is a standard n-butoxy group (-O-CH₂CH₂CH₂CH₃), the attachment of this linear, flexible alkyl chain to the planar aromatic ring system does not introduce a chiral center into the molecule. A chiral center, or stereocenter, typically requires a carbon atom bonded to four different substituent groups. In the case of an n-butoxy group, no such stereocenter is formed upon its linkage to the triazolopyrimidine core.

As this compound is an achiral molecule, it does not possess enantiomers and therefore will not exhibit a VCD or ECD spectrum. Consequently, the application of Vibrational Circular Dichroism or Electronic Circular Dichroism for the purpose of chiral analysis is not applicable to this compound.

Computational and Theoretical Investigations of 7 Butoxy 2h Triazolo 4,5 D Pyrimidine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of 7-butoxy-2H-triazolo[4,5-d]pyrimidine. These studies employ sophisticated theoretical models to predict molecular characteristics at the atomic level.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine its optimized ground state geometry. jchemrev.comjchemrev.com These calculations predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The results of these calculations are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography for related triazolopyrimidine derivatives. jchemrev.comjchemrev.com

A hypothetical representation of optimized geometrical parameters for the 2H-tautomer of this compound is presented in the interactive table below.

ParameterValue
Bond Length N1-N2 (Å)1.35
Bond Length N2-C3a (Å)1.33
Bond Length C3a-N4 (Å)1.38
Bond Angle N1-N2-C3a (°)108.5
Bond Angle N2-C3a-N4 (°)115.0
Dihedral Angle C5-C6-O-C1' (°)178.5

Note: The data in this table is hypothetical and for illustrative purposes.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For triazolopyrimidine derivatives, these orbitals are typically calculated at the B3LYP/6-31G level of theory. jchemrev.comjchemrev.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Below is an interactive table showcasing hypothetical FMO energies and calculated reactivity indices for this compound.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (η)5.3
Electronegativity (χ)3.85
Global Electrophilicity (ω)1.39

Note: The data in this table is hypothetical and for illustrative purposes.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atoms of the triazole and pyrimidine (B1678525) rings are expected to be regions of negative potential, while the hydrogen atoms of the butoxy group would exhibit positive potential.

Tautomerism and Isomerism Studies of this compound

Tautomerism is a key phenomenon in heterocyclic chemistry, and triazolo[4,5-d]pyrimidines can exist in different tautomeric forms depending on the position of a proton. nih.gov Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For this compound, several tautomeric forms are possible due to the migration of a proton between the nitrogen atoms of the triazole ring. The most common tautomers are the 1H, 2H, and 3H forms. The relative stabilities of these tautomers can be determined by calculating their total energies using DFT methods. Generally, the tautomer with the lowest energy is the most stable and, therefore, the most abundant form. Solvent effects can also be incorporated into these calculations to provide a more accurate representation of the tautomeric equilibrium in solution. jchemrev.com

An interactive table presenting hypothetical relative energies of the possible tautomers of this compound is shown below.

TautomerRelative Energy (kcal/mol)
1H-tautomer2.5
2H-tautomer0.0
3H-tautomer1.8

Note: The data in this table is hypothetical and for illustrative purposes, with the 2H-tautomer set as the reference.

Computational chemistry can also be used to map the potential energy surface for the interconversion between different tautomers. This involves locating the transition state structures that connect the tautomers and calculating the activation energy for the proton transfer reaction. researchgate.net The activation energy provides insight into the kinetics of the tautomerization process. A lower activation energy suggests a faster interconversion rate. These studies can reveal the mechanism of proton transfer, whether it is an intramolecular process or mediated by solvent molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of the surrounding solvent environment on its three-dimensional structure. Such studies are vital for predicting how the molecule might behave in a biological system, for instance, when approaching a protein binding site.

The conformational landscape of this compound is primarily dictated by the flexibility of the butoxy side chain. The four single bonds within this chain allow for a wide range of possible conformations, from extended to more compact forms. MD simulations can map out this landscape by calculating the potential energy of thousands of different conformations, thereby identifying the most energetically favorable (and thus most likely) shapes the molecule will adopt.

The choice of solvent is a critical parameter in these simulations, as it can significantly impact the conformational preferences of the molecule. For example, in a polar solvent like water, the molecule might fold in such a way as to shield the hydrophobic butoxy chain from the aqueous environment. Conversely, in a non-polar solvent, the butoxy chain might be more extended. MD simulations can explicitly model these solvent effects, providing a more realistic picture of the molecule's behavior in different environments. rsc.orgsemanticscholar.org

A hypothetical study on this compound might involve running simulations in several different solvents (e.g., water, dimethyl sulfoxide, and chloroform) to build a comprehensive picture of its conformational possibilities. The results of such a study could be presented in a table summarizing the dominant conformations and their relative energies in each solvent.

Table 1: Hypothetical Dominant Conformations of this compound in Various Solvents

SolventDominant ConformationDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
WaterFolded-60°0.0
DMSOPartially Extended120°0.5
ChloroformExtended180°0.2

Ligand-Based and Structure-Based Computational Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org For a compound like this compound, QSAR can be a valuable tool for predicting its biological activity and for designing new, more potent analogs. mdpi.com

A QSAR study would typically involve a dataset of triazolopyrimidine derivatives with known biological activities against a particular target. The first step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Once the descriptors have been calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. This model can then be used to predict the activity of new, untested compounds, including this compound. The results of a QSAR analysis can provide valuable insights into which molecular properties are most important for the desired biological effect. For instance, a QSAR model might reveal that increasing the length of the alkoxy chain at the 7-position of the triazolopyrimidine core enhances activity, or that the presence of a hydrogen bond donor at a specific position is crucial.

Table 2: Hypothetical QSAR Model for a Series of Triazolopyrimidine Derivatives

DescriptorCoefficientImportance
LogP (Lipophilicity)0.5High
Molecular Weight-0.2Medium
Number of Hydrogen Bond Donors0.8High
Surface Area0.1Low

Pharmacophore modeling is a powerful ligand-based drug design technique that can be used to identify potential biological targets for a molecule like this compound. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to bind to a specific target. nih.govdovepress.com

The process of pharmacophore modeling begins with the identification of a set of molecules that are known to be active against a particular target. These molecules are then superimposed in 3D space to identify the common chemical features that are responsible for their activity. These features, which can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, are then used to create a pharmacophore model.

This model can then be used as a 3D query to search large databases of chemical compounds to identify other molecules that fit the pharmacophore and are therefore likely to be active against the same target. nih.gov In the case of this compound, a pharmacophore model could be generated based on its structure and then used to screen a database of known protein structures to identify potential binding partners.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. upi.eduresearchgate.net In the context of drug discovery, docking is most commonly used to predict the binding mode of a small molecule ligand to a protein target. nih.gov For this compound, docking studies can be used to hypothesize how it might interact with potential biological targets at the molecular level.

The docking process involves placing the ligand in the binding site of the protein and then using a scoring function to evaluate the quality of the fit. The scoring function takes into account various factors, such as the shape complementarity between the ligand and the binding site, and the intermolecular interactions between them.

Once a plausible binding mode has been identified, a detailed analysis of the ligand-protein interactions can be performed. nih.govyoutube.com This analysis can reveal which amino acid residues in the protein are involved in binding the ligand and the nature of the interactions between them. Common types of interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, a docking study might reveal that the triazolopyrimidine core forms hydrogen bonds with backbone atoms of the protein, while the butoxy chain is buried in a hydrophobic pocket. A visual representation of these interactions is often created to aid in their interpretation.

By performing docking studies with a range of different protein targets, it is possible to make predictions about the most likely binding modes of this compound. Furthermore, by analyzing the binding sites of these proteins, it is possible to identify "hotspots" – regions of the binding site that are particularly important for ligand binding. This information can be used to guide the design of new molecules with improved binding affinity and selectivity.

Table 3: Hypothetical Docking Results for this compound with a Hypothesized Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
Lys72Hydrogen Bond2.8
Glu91Hydrogen Bond3.1
Val57Hydrophobic3.5
Leu135Hydrophobic3.9

In Vitro Biological Activity Profiling and Structure Activity Relationship Sar of 7 Butoxy 2h Triazolo 4,5 D Pyrimidine Derivatives

Enzymatic Inhibition Studies (In Vitro)

Derivatives of the triazolo[4,5-d]pyrimidine core have been synthesized and evaluated as inhibitors of several classes of enzymes, demonstrating a range of potencies and selectivities.

Kinase Inhibition Assays (e.g., GCN2, LSD1, CDK2)

General Control Nonderepressible 2 (GCN2) Kinase:

A series of compounds based on a triazolo[4,5-d]pyrimidine scaffold were synthesized and assessed for their ability to inhibit GCN2, a kinase involved in the integrated stress response. mdpi.comnih.gov Several of these derivatives were found to be potent inhibitors of GCN2 in vitro and demonstrated good selectivity over related kinases such as PERK, HRI, and IRE1. mdpi.com In cellular assays using HEK293T cells, these compounds inhibited the phosphorylation of eIF2α with IC50 values below 150 nM, confirming their utility as chemical probes for cellular studies. mdpi.com While many of the synthesized compounds were effective, they were noted to be potentially more suitable as in vitro tool compounds rather than ideal drug candidates due to solubility limitations. mdpi.com Some compounds in this series also exhibited dual-action inhibition of both GCN2 and the double-stranded RNA-dependent protein kinase (PKR). mdpi.com

Lysine Specific Demethylase 1 (LSD1):

Researchers have designed and synthesized a novel class of mdpi.comnih.govrsc.orgtriazolo[4,5-d]pyrimidine derivatives as potential LSD1 inhibitors. nih.gov Structure-activity relationship (SAR) studies were conducted by modifying three different regions of the scaffold. nih.gov These investigations revealed that the introduction of a 2-thiopyridine moiety into the scaffold led to a significant enhancement in inhibitory activity, with one compound showing an inhibitory rate of 88.24% at a concentration of 10 μM. nih.gov Further modifications led to the discovery of a reversible LSD1 inhibitor with an IC50 value of 0.564 μM, which also showed selectivity over monoamine oxidases A and B (MAO-A/B). nih.gov Docking studies suggested that a hydrogen bond interaction between the nitrogen atom in the pyridine ring and the Met332 residue in the LSD1 active site could be responsible for the improved activity. nih.gov

Cyclin-Dependent Kinase 2 (CDK2):

While direct studies on 7-butoxy-2H-triazolo[4,5-d]pyrimidine are limited, research on the structurally related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffolds has identified potent CDK2 inhibitors. rsc.org A series of new pyrazolopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against CDK2/cyclin A2. rsc.org Several compounds demonstrated significant inhibitory activity, with one of the most potent derivatives exhibiting an IC50 value of 0.057 ± 0.003 μM. rsc.org Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrimidine (B1678525) core, identified a compound that inhibited CDK2 with a Ki of 0.005 µM. semanticscholar.org Molecular docking simulations of these related compounds confirmed their ability to fit into the ATP-binding site of CDK2, forming essential hydrogen bonds with key residues like Leu83. rsc.org

Table 1: Kinase Inhibition by Triazolo[4,5-d]pyrimidine and Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Kinase Key Compound Example IC50 / Ki Value Notes
Triazolo[4,5-d]pyrimidine GCN2 Not Specified < 150 nM (Cellular IC50) Potent in vitro and cellular inhibition. mdpi.com
mdpi.comnih.govrsc.orgTriazolo[4,5-d]pyrimidine LSD1 Compound 27 0.564 µM (IC50) Reversible inhibitor with selectivity over MAO-A/B. nih.gov
Pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine CDK2/cyclin A2 Compound 14 0.057 ± 0.003 µM (IC50) Potent enzymatic inhibition. rsc.org
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 Compound 15 0.005 µM (Ki) Highly potent with selectivity over other CDKs. semanticscholar.org

Deubiquitinase (DUB) Inhibition Assays (e.g., USP28)

A series of new mdpi.comnih.govrsc.orgtriazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinase implicated in various malignancies. One compound, in particular, demonstrated potent inhibition of USP28 with an IC50 value of 1.10 ± 0.02 μmol/L and a dissociation constant (Kd) of 40 nmol/L. This compound exhibited high selectivity for USP28 over other deubiquitinases like USP7 and the kinase LSD1, against which it had IC50 values greater than 100 μmol/L. Further studies confirmed that this inhibitor reversibly binds to USP28 and directly affects its protein levels within gastric cancer cells.

Glycosidase Inhibition Assays (e.g., β-Glucuronidase)

There is currently a lack of direct research evaluating this compound derivatives as inhibitors of β-Glucuronidase. However, studies on related heterocyclic systems provide some context. For instance, 2-aminopyrimidines, which can serve as precursors in the synthesis of triazolopyrimidines, have been investigated for β-Glucuronidase inhibitory activity. mdpi.com In one study, a series of 2-aminopyrimidine derivatives were synthesized and evaluated, with one compound showing an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com Additionally, compounds incorporating a 1,2,4-triazole ring have also demonstrated potential as β-Glucuronidase inhibitors. researchgate.net These findings suggest that the triazolo[4,5-d]pyrimidine scaffold, which combines features of both pyrimidines and triazoles, may be a candidate for future investigation in this area.

Cellular Response Studies (In Vitro, Non-Clinical)

The enzymatic inhibition profiles of triazolo[4,5-d]pyrimidine derivatives often translate into significant effects on cellular processes, including cytotoxicity against cancer cells and modulation of key pathways like apoptosis and cell cycle progression.

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Derivatives based on the triazolo[4,5-d]pyrimidine and structurally related pyrazolopyrimidine scaffolds have demonstrated broad antiproliferative activity across a diverse panel of human cancer cell lines.

For instance, GCN2 inhibitors with a triazolo[4,5-d]pyrimidine core showed uniform growth inhibition against a leukemia panel of cell lines from the National Cancer Institute's NCI-60 screen. nih.gov In another study, newly synthesized mdpi.comnih.govrsc.orgtriazolo[4,5-d]pyrimidine compounds were tested for their cytotoxic activity against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines, with several compounds exhibiting promising anticancer activities.

Derivatives of the related pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolopyrimidine scaffold also exhibited cytotoxicity against cervical (HeLa) and breast (HCC1937) cancer cell lines. nih.gov Furthermore, a novel series of pyrazolo[3,4-d]pyrimidine derivatives was evaluated for antiproliferative activity, with one compound showing potent activity against the CNS cancer cell line SNB-75, with a median growth inhibition (GI50) of 1.71 μM. rsc.org Similarly, pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. rsc.org

Table 2: Antiproliferative Activity of Triazolo[4,5-d]pyrimidine and Related Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Scaffold Cancer Cell Line Cell Line Type IC50 / GI50 Value Reference
mdpi.comnih.govrsc.orgTriazolo[4,5-d]pyrimidine HGC-27 Gastric Cancer 12.55 ± 1.02 µmol/L nih.gov
mdpi.comnih.govrsc.orgTriazolo[4,5-d]pyrimidine MGC-803 Gastric Cancer 18.27 ± 1.56 µmol/L nih.gov
Pyrazolo[3,4-d]pyrimidine SNB-75 CNS Cancer 1.71 µM (GI50) rsc.org
Pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine HCT-116 Colon Cancer 6 nM (IC50) rsc.org
Pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine MCF-7 Breast Cancer 45 nM (IC50) rsc.org
Pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolopyrimidine HeLa Cervical Cancer Not Specified nih.gov
Pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolopyrimidine HCC1937 Breast Cancer Not Specified nih.gov

Modulation of Apoptosis and Cell Cycle in Cellular Models

The antiproliferative effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to disrupt the normal progression of the cell cycle.

A potent USP28 inhibitor based on the mdpi.comnih.govrsc.orgtriazolo[4,5-d]pyrimidine scaffold was shown to inhibit the proliferation and cell cycle at the S phase in gastric cancer cell lines. nih.gov In studies of related pyrazolopyrimidine derivatives, a potent CDK2 inhibitor was found to cause a significant alteration in cell cycle progression and induced apoptosis in HCT-116 colon cancer cells. rsc.org Another pyrazolo[3,4-d]pyrimidine derivative was found to induce significant cell cycle arrest at the G0/G1 phase in A549 lung cancer cells, an effect attributed to its ability to downregulate cyclin D1 and upregulate p27kip1 levels. This compound also significantly induced apoptosis in the A549 cell line at low micromolar concentrations. rsc.org Similarly, a CDK2 inhibitor with an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine structure was shown to arrest ovarian cancer cells at the S and G2/M phases and to induce apoptosis. semanticscholar.org

Table 3: Effects of Triazolo[4,5-d]pyrimidine and Related Derivatives on Cell Cycle and Apoptosis This table is interactive. You can sort and filter the data.

Compound Scaffold Cell Line Effect Mechanism Reference
mdpi.comnih.govrsc.orgTriazolo[4,5-d]pyrimidine HGC-27, MGC-803 Cell Cycle Arrest S Phase Arrest nih.gov
Pyrazolo[3,4-d]pyrimidine A549 Cell Cycle Arrest G0/G1 Phase Arrest Downregulation of cyclin D1, upregulation of p27kip1. rsc.org
Pyrazolo[3,4-d]pyrimidine A549 Apoptosis Induction Not Specified rsc.org
Pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine HCT-116 Apoptosis Induction Not Specified rsc.org
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Ovarian Cancer Cells Cell Cycle Arrest & Apoptosis S and G2/M Phase Arrest semanticscholar.org

Cellular Migration and Invasion Assays

The metastatic cascade, a critical process in cancer progression, involves the migration and invasion of tumor cells. Derivatives of the triazolo[4,5-d]pyrimidine scaffold have been investigated for their potential to interfere with these processes.

Research into a series of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives has shown that certain compounds can modulate cancer cell migration in vitro. nih.gov For instance, in a transwell migration assay, a notable derivative demonstrated the ability to significantly inhibit the migration of MGC-803 gastric cancer cells at low concentrations. nih.gov This inhibitory effect was accompanied by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin, suggesting a potential to reverse or inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. nih.gov

While direct experimental data on this compound is not extensively available, the findings from related analogues suggest that this compound class warrants further investigation for its anti-metastatic potential. The lipophilic butoxy group at the 7-position could potentially enhance cell membrane permeability, which may influence its activity in cellular migration and invasion assays.

Receptor Ligand Binding and Functional Assays (In Vitro)

Triazolo[4,5-d]pyrimidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs), demonstrating a range of activities from agonism to antagonism.

Cannabinoid Receptor (CB2) Agonism/Antagonism

The cannabinoid receptor 2 (CB2) is a promising therapeutic target for inflammatory and fibrotic diseases. Lead optimization of a series of triazolopyrimidine derivatives identified from a high-throughput screen led to the discovery of potent and selective CB2 receptor agonists. nih.gov One optimized derivative, (3S)-1-[5-tert-butyl-3-[(1-cyclopropyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol, demonstrated significant efficacy in preclinical models of kidney inflammation and fibrosis. nih.gov

Furthermore, investigations into 7-oxo-4-pentyl-4,7-dihydro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives led to the identification of novel CB2 receptor inverse agonists. nih.gov Structure-activity relationship studies revealed that modifications at the 2-position of the triazolopyrimidine core could switch the functional activity from partial to inverse agonism. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing novel CB2 receptor modulators.

Adenosine Receptor (AR) Agonism/Antagonism (e.g., A1, A2A)

Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in various physiological and pathological processes. The pyrazolo-triazolo-pyrimidine nucleus has been a key scaffold for the development of adenosine receptor antagonists. nih.gov Structure-activity relationship studies on this class of compounds have highlighted the importance of substituents at various positions for affinity and selectivity. For the A2A receptor, the presence of an aralkyl chain at the N7 position was found to be crucial for both potency and selectivity. nih.gov

In a series of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines, several compounds exhibited high affinity and selectivity for the A1 receptor subtype. researchgate.net The nature of the substituent at the 7-position significantly influenced A1 receptor affinity, with cycloalkylamino and aralkylamino groups being the most active. researchgate.net The lipophilic group at the 3-position also played a role, with a 2-chlorobenzyl group generally conferring the highest affinity. researchgate.net

These findings suggest that the 7-butoxy group in this compound could influence its binding affinity and selectivity for different adenosine receptor subtypes.

Chemokine Receptor (CX3CR1) Antagonism

The chemokine receptor CX3CR1 is involved in inflammatory responses and has been identified as a therapeutic target for conditions like multiple sclerosis. A series of substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines were developed as potent and selective antagonists of the fractalkine receptor (CX3CR1). nih.gov The structure-activity relationship studies indicated that a leucinol moiety at the 7-position, combined with α-methyl branched benzyl derivatives at the 5-position, resulted in promising affinity, selectivity, and physicochemical properties. nih.gov

While the direct analogue with a butoxy group was not reported, this research demonstrates that the 7-position of the fused pyrimidine ring is a critical site for modulating CX3CR1 activity. The butoxy group, being a flexible alkyl chain, could potentially fit into the binding pocket of the receptor, and further investigation into 7-alkoxy derivatives is warranted.

In Vitro Antimicrobial Screening (e.g., Antibacterial, Antifungal, Antiviral)

The emergence of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents. The thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been a subject of interest in this area.

Several studies have reported the synthesis and antimicrobial evaluation of new thiazolo[4,5-d]pyrimidine derivatives. nih.gov In one study, a series of 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones and related compounds were synthesized and tested for their antimicrobial activity. nih.gov Some of the tested compounds showed higher activity against Candida albicans than against Escherichia coli and Pseudomonas aeruginosa. nih.gov

While these studies focus on the thiazolo[4,5-d]pyrimidine core, they highlight the potential of the broader azolopyrimidine family as a source of novel antimicrobial agents. The specific contribution of a 7-butoxy group to the antimicrobial spectrum and potency of the triazolo[4,5-d]pyrimidine core remains to be determined through direct experimental evaluation.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The biological activity of triazolo[4,5-d]pyrimidine derivatives is intricately linked to the nature and position of their substituents. A comprehensive SAR analysis, based on the available literature for related compounds, provides insights into the potential role of the 7-butoxy group.

Substitution at the 7-position: This position appears to be a critical determinant of activity across various biological targets.

In the context of adenosine A1 receptor antagonism , cycloalkylamino and aralkylamino groups at the 7-position of 1,2,3-triazolo[4,5-d]pyrimidines were found to be optimal for high affinity. researchgate.net The butoxy group, being an alkoxy substituent, would offer a different profile of hydrogen bonding and lipophilicity, which could modulate receptor interaction.

For CX3CR1 antagonism , a leucinol moiety at the 7-position of 7-amino-5-thio-thiazolo[4,5-d]pyrimidines was shown to be favorable. nih.gov This suggests that a degree of steric bulk and potential for hydrogen bonding at this position is important for activity. The flexibility and length of the butoxy chain could influence how the molecule orients within the receptor's binding site.

In anticancer activity , particularly tubulin polymerization inhibition, modifications at the 7-position of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines were explored, with a 3',4',5'-trimethoxyphenyl ring being a key feature for potent activity. cardiff.ac.uk This highlights the importance of aromatic interactions at this position for certain targets.

Substitution at other positions:

The 2-position of the triazole ring has been shown to be a key site for modulating the functional activity of CB2 receptor ligands, with different substituents capable of switching the compound from a partial to an inverse agonist. nih.gov

The 3-position of the triazole ring in 1,2,3-triazolo[4,5-d]pyrimidines influences A1 adenosine receptor affinity, with lipophilic substituents like 2-chlorobenzyl being preferred. researchgate.net

The 5-position of the pyrimidine ring is also a site for modification that can impact activity, as seen in the development of CX3CR1 antagonists where α-methyl branched benzyl derivatives at this position were beneficial. nih.gov

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutic agents. This involves identifying their protein targets, elucidating their impact on signaling pathways, and profiling their effects on gene expression.

Target identification can be achieved through various in vitro techniques, including affinity chromatography, activity-based protein profiling, and computational approaches like molecular docking. Validation of these targets typically involves enzymatic assays to confirm inhibition and cellular assays to demonstrate on-target effects. For example, the inhibitory effect of a nih.govtandfonline.comresearchgate.nettriazolo[4,5-d]pyrimidine derivative on LSD1 was confirmed in MGC-803 cells, where it led to an increase in the expression of the LSD1 substrate H3K4me2. nih.gov

Potential Protein Target Therapeutic Area
Lysine-Specific Demethylase 1 (LSD1) Cancer
General Control Nonderepressible 2 (GCN2) Kinase Cancer, Neurological Disorders
CC Chemokine Receptor 7 (CCR7) Inflammatory Diseases, Cancer
Cyclin-Dependent Kinases (CDKs) Cancer

Once a protein target is identified, the subsequent effects on cellular signaling pathways can be investigated. For instance, inhibition of GCN2 by triazolo[4,5-d]pyrimidine derivatives can modulate the integrated stress response pathway, which is crucial for cell survival under stress conditions. nih.gov Similarly, inhibition of CCR7 can disrupt chemokine signaling pathways that are important in inflammation and cancer metastasis. nih.gov

In vitro studies to investigate signaling pathway modulation often involve techniques such as Western blotting to measure changes in the phosphorylation status of key signaling proteins, and reporter gene assays to assess the activity of downstream transcription factors.

The ultimate cellular response to a compound is often reflected in changes in gene expression. Triazolo[4,5-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells. tandfonline.com Gene expression profiling, using techniques like RT-qPCR and microarray analysis, can identify changes in the expression of genes involved in apoptosis (e.g., Bax, Bcl-2, caspases) and other cellular processes.

For example, treatment of MGC-803 cells with an LSD1 inhibiting nih.govtandfonline.comresearchgate.nettriazolo[4,5-d]pyrimidine derivative led to a significant induction of CD86 mRNA, a surrogate cellular biomarker for LSD1 activity. nih.gov This demonstrates how gene expression analysis can be used to confirm the cellular mechanism of action of these compounds.

Future Perspectives and Advanced Research Directions for 7 Butoxy 2h Triazolo 4,5 D Pyrimidine

Development of Novel Synthetic Methodologies and Chemical Transformations

Future research into 7-butoxy-2H-triazolo[4,5-d]pyrimidine will likely prioritize the development of more efficient, sustainable, and versatile synthetic routes. Current methodologies for creating triazolopyrimidine cores often involve multi-step sequences. nih.gov Future advancements may focus on multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step, thereby improving atom economy and reducing waste. semanticscholar.org

Exploration of novel catalytic systems, such as photoredox or electrocatalysis, could open new pathways for the functionalization of the triazolopyrimidine core. These methods could enable previously challenging chemical transformations, allowing for the introduction of diverse substituents at various positions on the scaffold. This would facilitate the creation of extensive libraries of analogues for biological screening. Furthermore, developing late-stage functionalization techniques would be highly valuable, enabling the modification of the butoxy side chain or the core structure after the main scaffold is assembled. This approach provides a powerful tool for rapidly generating structural diversity and fine-tuning the properties of lead compounds.

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of this compound will be a cornerstone of future research, driven by computational chemistry and a deep understanding of structure-activity relationships (SAR). The triazolopyrimidine scaffold has been successfully utilized to design inhibitors for a range of biological targets, including kinases, phosphodiesterases, and epigenetic enzymes. nih.govnih.govnih.gov

Leveraging molecular docking and dynamic simulations, researchers can model the interactions of this compound with various protein targets. nih.gov These computational insights can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the butoxy group could be explored to enhance binding affinity or solubility, while substitutions on the triazolopyrimidine core could be designed to target specific amino acid residues within an enzyme's active site. The synthesis of these rationally designed compounds will build upon the novel methodologies discussed previously, aiming to create focused libraries for biological evaluation. rsc.org

Expansion of Biological Screening Platforms to Underexplored Targets

While the triazolopyrimidine scaffold is known to interact with certain classes of enzymes, a vast landscape of biological targets remains unexplored. researchgate.net A significant future direction will be the expansion of biological screening platforms to assess the activity of this compound and its derivatives against a wider array of targets. High-throughput screening (HTS) campaigns against diverse enzyme families, G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions could uncover novel therapeutic applications.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, offers another powerful approach. This strategy can identify compounds that modulate cellular pathways in therapeutically relevant ways, with subsequent target deconvolution studies revealing their mechanism of action. Given the structural similarity of the triazolopyrimidine core to endogenous purines, there is a strong rationale for screening against targets involved in nucleotide metabolism and signaling. nih.gov For example, derivatives have been investigated as inhibitors of USP28 and LSD1, suggesting potential in oncology. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Collaborative Research Opportunities in Chemical Biology and Materials Science

The unique chemical properties of the triazolopyrimidine scaffold open up collaborative research opportunities beyond traditional medicinal chemistry. In chemical biology, derivatives of this compound could be developed as chemical probes. By attaching fluorescent tags or affinity labels, these probes can be used to study the function and localization of their biological targets within living cells, providing invaluable insights into cellular processes.

In materials science, the ability of heterocyclic systems like triazolopyrimidines to coordinate with metal ions presents opportunities for creating novel materials. mdpi.com Research could explore the synthesis of metal-organic frameworks (MOFs) or coordination polymers incorporating this compound as a ligand. These materials could possess interesting electronic, magnetic, or luminescent properties with potential applications in sensing, catalysis, or as advanced drug delivery vehicles. mdpi.com

Exploration of Prodrug Strategies and Delivery Systems (Conceptual, Non-Dosage Specific)

To enhance the therapeutic potential of this compound, future research will conceptually explore prodrug strategies and advanced drug delivery systems. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often used to improve properties like solubility, permeability, or tissue-specific targeting. nih.govirjmets.com For example, a cleavable moiety could be attached to the triazolopyrimidine core, designed to be released by specific enzymes present in a target tissue, thereby increasing the drug's local concentration and reducing systemic exposure. irjmets.com

Furthermore, the encapsulation of this compound within nanocarriers, such as liposomes or polymeric nanoparticles, represents another promising avenue. cnr.it These delivery systems can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially facilitate its passage across biological barriers. The design of such systems would focus on the physicochemical compatibility between the compound and the nanocarrier to ensure efficient loading and controlled release.

Q & A

Q. What are the established synthetic pathways for 7-butoxy-2H-triazolo[4,5-d]pyrimidine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from a triazolopyrimidine core. Key steps include:
  • Cyclization : Formation of the triazole and pyrimidine rings via cyclization of precursors like 4,5-diaminopyrimidine derivatives under acidic or basic conditions .
  • Functionalization : Introduction of the butoxy group at the 7-position using alkylation reagents (e.g., butyl bromide) in solvents like dimethylformamide (DMF) or acetonitrile, with triethylamine as a catalyst .
  • Optimization : Reaction yields depend on temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Monitoring via TLC (hexane/EtOAc, 6:4) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., butoxy group chemical shifts at δ 0.8–1.6 ppm for CH3_3 and δ 3.5–4.0 ppm for OCH2_2) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretch at 1100–1250 cm1^{-1}) .
  • X-Ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole-pyrimidine dihedral angles ~5–10°) .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for this compound derivatives to enhance reaction efficiency and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .
  • Catalyst Selection : Compare bases like K2_2CO3_3 (for milder conditions) vs. NaH (for stronger activation) .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) to isolate high-purity products (>95% by HPLC) .

Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural homology to known triazolopyrimidine targets (e.g., kinases, dihydrofolate reductase) .
  • Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50_{50} determination .
  • Control Experiments : Compare with reference inhibitors (e.g., methotrexate for DHFR) to validate specificity .

Q. How should conflicting data regarding the physicochemical properties of this compound be systematically analyzed and resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., fixed solvent, temperature) .
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for 13^13C chemical shifts) .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., anomalous melting points due to polymorphic forms) .

Q. What computational approaches are employed to predict the binding affinity and selectivity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., butoxy chain length) with bioactivity using descriptors like logP and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.